molecular formula C10H11N3 B13073408 2-(1H-imidazol-2-yl)-5-methylaniline

2-(1H-imidazol-2-yl)-5-methylaniline

Cat. No.: B13073408
M. Wt: 173.21 g/mol
InChI Key: MSDQDWINXSQYEN-UHFFFAOYSA-N
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Description

2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. It can also interact with enzymes, inhibiting their activity by binding to the active site . The pathways involved often include disruption of cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 1H-IMIDAZOL-2-YL-PHENYLAMINE
  • 5-METHYL-1H-IMIDAZOL-2-YL-PHENYLAMINE
  • 2-(1H-IMIDAZOL-2-YL)-PHENYLAMINE

Comparison: 2-(1H-IMIDAZOL-2-YL)-5-METHYL-PHENYLAMINE is unique due to the presence of a methyl group at the 5-position of the phenyl ring. This methyl group can influence the compound’s reactivity and binding affinity, making it distinct from other similar compounds. The presence of the methyl group can also affect the compound’s solubility and stability .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-5-methylaniline

InChI

InChI=1S/C10H11N3/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)

InChI Key

MSDQDWINXSQYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CN2)N

Origin of Product

United States

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